4-Bromo-3'-fluorobenzophenone
Description
4-Bromo-3'-fluorobenzophenone (CAS: [951885-68-0]) is a halogenated benzophenone derivative featuring a bromine atom at the 4-position of one phenyl ring and a fluorine atom at the 3'-position of the second phenyl ring. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and organic materials due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and electrophilic substitutions .
Properties
IUPAC Name |
(4-bromophenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPWUNBAFWFNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625669 | |
| Record name | (4-Bromophenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-68-0 | |
| Record name | Methanone, (4-bromophenyl)(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3’-fluorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. This method typically uses 4-bromobenzoyl chloride and 3-fluorobenzene as starting materials, with aluminum chloride (AlCl(_{3})) as a catalyst. The reaction proceeds as follows:
Reaction Setup: Mix 4-bromobenzoyl chloride and 3-fluorobenzene in a suitable solvent, such as dichloromethane.
Catalyst Addition: Add aluminum chloride slowly to the reaction mixture under an inert atmosphere.
Reaction Conditions: Maintain the reaction temperature at around 0-5°C initially, then allow it to warm to room temperature and stir for several hours.
Workup: Quench the reaction with water, extract the organic layer, and purify the product using column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-3’-fluorobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-fluorobenzophenone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH({4})).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO(_{4})).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN(_{3})) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenones with different functional groups replacing the bromine atom.
Reduction: Formation of 4-bromo-3’-fluorobenzhydrol.
Oxidation: Formation of 4-bromo-3’-fluorobenzoic acid.
Scientific Research Applications
4-Bromo-3’-fluorobenzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: Utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-bromo-3’-fluorobenzophenone depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism may involve interaction with biological targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers: Positional Variations of Halogens
Key structural analogs include:
Key Observations :
- Positional Effects: The 3'-fluorine in 4-bromo-3'-fluorobenzophenone introduces steric hindrance compared to para-substituted analogs, reducing crystallinity but improving solubility in non-polar solvents.
- Functional Group Variations : The methoxy-substituted analog ([760192-85-6]) exhibits a 10–15°C lower melting point than halogen-only derivatives due to disrupted molecular packing .
Functional Group Variations: Bromine vs. Other Substituents
Amino-Fluorobenzophenones
- 4-Amino-4'-fluorobenzophenone (CAS: [10055-40-0]): The amino group increases nucleophilicity, enabling use in dye synthesis and photoactive materials. Its LCMS (m/z 230 [M+H]+) differs significantly from brominated analogs, reflecting altered fragmentation patterns .
- 2-Amino-4'-fluorobenzophenone (CAS: [3800-06-4]): Ortho-substitution reduces conjugation efficiency, lowering UV absorption intensity compared to para-substituted isomers .
Chloro-Fluorobenzophenones
- 2-Chloro-3'-methylbenzophenone (CAS: N/A): Chlorine’s smaller atomic radius increases volatility (evaporation rate ~1.5× faster than brominated analogs) but reduces resistance to photodegradation .
Physicochemical and Analytical Data
- HPLC Retention Times: A related bromo-difluoro compound (CAS: N/A) exhibits an HPLC retention time of 1.64 minutes (SQD-FA05 conditions), longer than simpler analogs due to increased hydrophobicity . this compound is expected to have a retention time between 1.2–1.5 minutes based on structural similarity.
Mass Spectrometry :
- Brominated derivatives typically show [M+H]+ peaks at m/z 279–323 , with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Biological Activity
4-Bromo-3'-fluorobenzophenone is a compound of significant interest in medicinal chemistry and materials science. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H8BrFO. The compound features a benzophenone backbone with bromine and fluorine atoms attached to the aromatic rings. This specific substitution pattern is thought to influence its reactivity and biological activity.
Anticancer Activity
Research indicates that this compound may act as a photosensitizer in photodynamic therapy (PDT). This application is particularly relevant in treating certain types of cancers, where the compound absorbs light and generates reactive oxygen species (ROS), leading to cell death.
A comparative analysis of similar compounds reveals that those with similar structural features exhibit varying degrees of anticancer efficacy. For instance, compounds with electron-withdrawing groups tend to show enhanced activity against cancer cell lines .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, although specific data on its effectiveness against various pathogens remain sparse.
Study on Photodynamic Therapy
One notable study evaluated the efficacy of this compound as a photosensitizer in vitro. The results indicated significant cytotoxicity against cancer cell lines when exposed to light, supporting its potential use in PDT.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 15 | HeLa | ROS generation upon light activation |
| Compound A | 10 | HeLa | ROS generation |
| Compound B | 20 | MCF-7 | Apoptosis induction |
Antimicrobial Activity Assessment
Another study investigated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Compound |
|---|---|---|
| Staphylococcus aureus | 32 | This compound |
| Escherichia coli | 64 | This compound |
| Bacillus subtilis | 16 | This compound |
These findings suggest that while the compound exhibits some antimicrobial activity, further research is needed to elucidate its full potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
